molecular formula C15H12Cl2N4OS B2908793 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170501-16-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2908793
CAS No.: 1170501-16-2
M. Wt: 367.25
InChI Key: MULGAULKGMWWTN-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2,4-dichlorobenzyl chloride reacts with the thiazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazines with 1,3-diketones.

    Coupling of the Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For instance, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
  • N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole and pyrazole rings, which may confer distinct biological activities and selectivity towards certain molecular targets compared to its analogs.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-2-21-13(5-6-18-21)14(22)20-15-19-12(8-23-15)10-4-3-9(16)7-11(10)17/h3-8H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGAULKGMWWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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